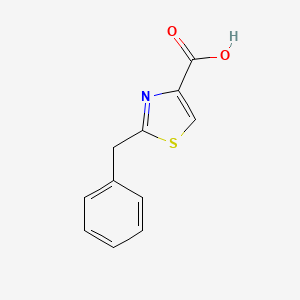
2-Benzyl-1,3-thiazole-4-carboxylic acid
Numéro de catalogue B1270435
Poids moléculaire: 219.26 g/mol
Clé InChI: OUVVHURAIHESSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07407976B2
Procedure details


Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7.29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
Reaction Step One



Quantity
0.46 g
Type
reactant
Reaction Step Three

Quantity
0.93 g
Type
reactant
Reaction Step Four

[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[C:1]1(CC(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:13]([CH2:16][CH3:17])CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:51]2)=CC=1.Br[CH2:65][C:66](=O)[C:67]([OH:69])=[O:68]>CN(C)C=O.O1CCCC1>[CH2:17]([C:16]1[S:51][CH:65]=[C:66]([C:67]([OH:69])=[O:68])[N:13]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
amide
|
|
Quantity
|
0.627 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
|
Step Five
[Compound]
|
Name
|
resin
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.06 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DMF and dichloromethane
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was then swirled for 2 hours at 65° C.
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DMF and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiation for 20 minutes at 135° C.
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C=1SC=C(N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
